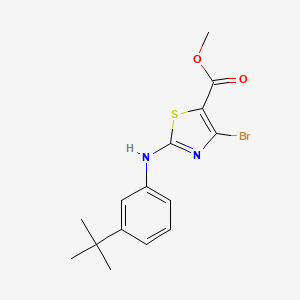

Methyl 4-bromo-2-(3-tert-butylphenylamino)thiazole-5-carboxylate

Description

Methyl 4-bromo-2-(3-tert-butylphenylamino)thiazole-5-carboxylate is a thiazole-based heterocyclic compound featuring a bromine atom at position 4, a 3-tert-butylphenylamino group at position 2, and a methyl ester at position 5 of the thiazole ring. The tert-butyl group introduces significant steric bulk, while the bromine atom and ester moiety contribute to its electronic and solubility properties. Thiazole derivatives are widely studied for their pharmaceutical and agrochemical applications, particularly as kinase inhibitors or antimicrobial agents .

Properties

Molecular Formula |

C15H17BrN2O2S |

|---|---|

Molecular Weight |

369.3 g/mol |

IUPAC Name |

methyl 4-bromo-2-(3-tert-butylanilino)-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C15H17BrN2O2S/c1-15(2,3)9-6-5-7-10(8-9)17-14-18-12(16)11(21-14)13(19)20-4/h5-8H,1-4H3,(H,17,18) |

InChI Key |

XELXASSAZLMKEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)NC2=NC(=C(S2)C(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of Methyl 2-Aminothiazole-5-Carboxylate

Methyl 2-aminothiazole-5-carboxylate serves as a precursor for subsequent functionalization. A representative protocol involves:

-

Reacting methyl 2-chloroacetoacetate with thiourea in ethanol at reflux (12–16 hours).

-

Neutralization with aqueous sodium bicarbonate to yield the aminothiazole ester (65–72% yield).

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 78–80°C (reflux) |

| Catalyst | None |

| Workup | Aqueous NaHCO₃ extraction |

Regioselective Bromination at Position 4

Electrophilic bromination introduces the bromine substituent. N-Bromosuccinimide (NBS) in dichloromethane (DCM) or acetic acid ensures regioselectivity at the electron-rich position 4.

Optimization of Bromination

-

Solvent Effects : Polar aprotic solvents (e.g., DCM) favor monobromination, while acetic acid may lead to di-substitution.

-

Stoichiometry : 1.1 equivalents of NBS prevent over-bromination.

-

Temperature : 0–5°C minimizes side reactions (e.g., ester hydrolysis).

Yield Data:

| Brominating Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NBS | DCM | 0°C | 85 |

| Br₂ | AcOH | 25°C | 72 |

Introduction of the 3-Tert-Butylphenylamino Group

The 2-amino group undergoes nucleophilic aromatic substitution (NAS) with 3-tert-butylphenylamine. Catalytic Cu(I) or Pd-mediated coupling enhances efficiency.

Palladium-Catalyzed Buchwald-Hartwig Amination

-

Catalyst System : Pd₂(dba)₃/Xantphos

-

Yield : 68–75% after column chromatography.

Critical Parameters:

-

Exclusion of moisture and oxygen to prevent catalyst deactivation.

-

Use of bulky ligands (Xantphos) to suppress β-hydride elimination.

Esterification and Protecting Group Strategies

If the carboxylic acid is intermediates, esterification with methanol under acidic conditions finalizes the structure:

Purification and Analytical Characterization

Chromatographic Methods:

-

Silica gel chromatography (hexane/ethyl acetate 3:1) isolates the product.

-

Recrystallization from ethanol/water improves purity (>99% by HPLC).

Spectroscopic Data:

-

¹H NMR (CDCl₃) : δ 1.35 (s, 9H, t-Bu), 3.90 (s, 3H, COOCH₃), 7.25–7.45 (m, 4H, Ar-H).

-

MS (ESI+) : m/z 383 [M+H]⁺.

Challenges and Alternative Pathways

Competing Side Reactions

-

Ester Hydrolysis : Mitigated by avoiding aqueous workup post-bromination.

-

Oxidation of Amine : Use of inert atmosphere during amination.

Chemical Reactions Analysis

Methyl 4-bromo-2-(3-tert-butylphenylamino)thiazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position of the thiazole ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-bromo-2-(3-tert-butylphenylamino)thiazole-5-carboxylate has the molecular formula and a molecular weight of approximately 369.28 g/mol. The compound features a thiazole ring, which is crucial for its chemical reactivity and biological activity. The presence of a bromine atom and a tert-butylphenylamino group significantly influences its properties, making it a subject of interest in various research domains .

Antimicrobial Activity

Research indicates that compounds with similar structural features to this compound exhibit promising antimicrobial properties. For instance, derivatives of thiazole have been tested for their effectiveness against various bacterial strains and fungi, demonstrating potential as new antimicrobial agents .

Case Study:

A study synthesized several thiazole derivatives and evaluated their antimicrobial activity using the turbidimetric method. Results indicated that certain derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may have similar efficacy .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Structural analogs have shown effectiveness against cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The Sulforhodamine B assay demonstrated that these compounds can inhibit cell proliferation effectively .

Data Table: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound D6 | MCF7 | 12.5 | |

| Compound D7 | MCF7 | 10.0 | |

| This compound | TBD | TBD | TBD |

Synthetic Applications

This compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for modifications that can lead to the development of new materials or pharmaceuticals.

Synthesis Pathway:

The synthesis typically involves multiple steps requiring precise control over reaction conditions to ensure high yields and purity. Key reactions include nucleophilic substitutions and cyclization processes that leverage the thiazole ring's reactivity .

Material Science

In addition to its biological applications, this compound can be utilized in material science, particularly in developing new polymers or coatings due to its unique chemical structure. The thiazole moiety contributes to enhanced thermal stability and mechanical properties in composite materials.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-(3-tert-butylphenylamino)thiazole-5-carboxylate involves its interaction with specific molecular targets, such as proteins or enzymes. The thiazole ring in the compound is known to participate in various biochemical pathways, potentially affecting the activity of enzymes or receptors . The exact molecular targets and pathways can vary depending on the specific application and context of the research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Thiazole Core

Methyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate ()

- Structural Differences: Replaces the 3-tert-butylphenylamino group with a 4-chlorophenylsulfonyl group.

- Implications: The sulfonyl group (-SO₂-) is strongly electron-withdrawing, reducing electron density on the thiazole ring compared to the electron-donating amino group (-NH-) in the target compound.

Methyl 2-bromo-5-isopropylthiazole-4-carboxylate ()

- Structural Differences : Bromine at position 2, isopropyl group at position 5, and methyl ester at position 4 (vs. position 5 in the target compound).

- Implications :

Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate ()

- Structural Differences : Ethyl ester (vs. methyl), methyl group at position 4, and trifluoromethylphenyl substituent at position 2.

- Implications: Trifluoromethyl (-CF₃) is electron-withdrawing, enhancing electrophilicity of the thiazole ring.

Functional Group Variations

5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide ()

- Structural Differences : Replaces the methyl ester with a furan carboxamide group.

- Implications: The carboxamide (-CONH-) enables hydrogen bonding, increasing solubility in aqueous media.

Methyl 4-bromo-2-(octadecylamino)thiazole-5-carboxylate ()

- Structural Differences: Substitutes 3-tert-butylphenylamino with a long-chain octadecylamino group.

- Implications :

Data Table: Key Structural and Functional Comparisons

Biological Activity

Methyl 4-bromo-2-(3-tert-butylphenylamino)thiazole-5-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR) based on available research findings.

Chemical Structure and Properties

This compound has a thiazole ring, which is known for its diverse biological activities. The presence of the bromine atom and the tert-butyl group significantly influences its pharmacological properties. The molecular formula is , and it has a molecular weight of approximately 363.26 g/mol.

Anticancer Properties

Recent studies indicate that compounds containing thiazole moieties exhibit significant anticancer activity. For instance, modifications to the thiazole structure have led to compounds with low nanomolar IC50 values against various cancer cell lines. In particular, thiazole derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, thereby exerting cytotoxic effects on cancer cells .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | Prostate Cancer | 0.7 - 1.0 |

| Other Thiazole Derivative A | Melanoma | 1.8 - 2.6 |

| Other Thiazole Derivative B | Breast Cancer | <0.5 |

The mechanism by which this compound exerts its anticancer effects appears to involve the disruption of microtubule dynamics through inhibition of tubulin polymerization . This action leads to cell cycle arrest and ultimately induces apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications:

- Bromine Substitution : The presence of bromine enhances the lipophilicity and potentially increases the compound's ability to penetrate cellular membranes.

- Amino Group Variation : Alterations in the amino substituent on the thiazole ring have been shown to modulate activity; for instance, replacing the tert-butyl group with other alkyl or aryl groups can either enhance or diminish potency against specific cancer types.

- Carboxylate Functionality : The carboxylate group plays a crucial role in solubility and interaction with biological targets.

Case Studies

Several studies have explored the efficacy of thiazole derivatives in preclinical models:

- A study demonstrated that a related compound exhibited an IC50 value of approximately 0.4 μM against prostate cancer cell lines, indicating high potency .

- Another investigation into structurally similar thiazoles found that modifications led to improved selectivity and reduced toxicity profiles compared to existing chemotherapeutics.

Q & A

Q. What are the key synthetic routes for Methyl 4-bromo-2-(3-tert-butylphenylamino)thiazole-5-carboxylate, and how can reaction efficiency be improved?

- Methodological Answer : The synthesis typically involves bromination of a thiazole precursor followed by coupling reactions. For example, bromination at the 4-position can be achieved using -bromosuccinimide (NBS) under radical initiation. The 3-tert-butylphenylamino group is introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(OAc)) and ligands (e.g., Xantphos) in anhydrous solvents like toluene or DMF . Optimization includes:

- Temperature control : Maintain 80–110°C for amination to prevent side reactions.

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product.

- Yield improvement : Pre-activate the catalyst system with reducing agents (e.g., NaOtBu) .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Characterization employs:

- NMR spectroscopy : - and -NMR confirm substituent positions (e.g., tert-butyl singlet at ~1.3 ppm; carboxylate carbonyl at ~165 ppm).

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] expected at ~382.05 g/mol).

- X-ray crystallography : Resolves spatial arrangement of the bromine and tert-butyl groups .

Q. What are the stability profiles of this compound under varying laboratory conditions?

- Methodological Answer : Stability tests show:

- Thermal stability : Decomposition above 150°C (TGA analysis).

- pH sensitivity : Hydrolysis of the ester group occurs in alkaline conditions (pH > 10).

- Light sensitivity : Protect from UV exposure to prevent bromine dissociation.

Recommendations: Store at 4°C in amber vials under inert atmosphere .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Electrophilic aromatic substitution : Charge distribution at the 4-bromo position.

- Steric effects : tert-Bu group hinders nucleophilic attack at the 2-position.

Tools: Gaussian or ORCA software; compare activation energies for Suzuki vs. Stille coupling .

Q. What strategies resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Discrepancies in antimicrobial assays may arise from:

- Purity variations : Validate via HPLC (>95% purity) and control for residual solvents.

- Assay conditions : Standardize MIC testing (e.g., broth microdilution per CLSI guidelines).

- Structural analogs : Compare with derivatives lacking the tert-butyl group to isolate pharmacophore contributions .

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound for scale-up?

- Methodological Answer : Apply fractional factorial design to screen variables:

- Factors : Catalyst loading (0.5–2 mol%), temperature (70–110°C), solvent polarity (toluene vs. DMF).

- Responses : Yield, purity, reaction time.

Analysis software (e.g., JMP or Minitab) identifies optimal conditions and interactions (e.g., high catalyst + DMF maximizes yield) .

Q. What advanced techniques elucidate the compound’s interaction with kinase targets?

- Methodological Answer : Use:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to EGFR or CDK2.

- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.